molecular formula C7H6FN3 B13543561 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13543561
M. Wt: 151.14 g/mol
InChI Key: GNPKYVFPYPCRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the pyrazole ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and fluorination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group contributes to its binding affinity to molecular targets .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6FN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3

InChI Key

GNPKYVFPYPCRHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)F)C=N1

Origin of Product

United States

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